![molecular formula C21H26N2O3 B2811526 (3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1795360-52-9](/img/structure/B2811526.png)
(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone” is a chemical compound with the molecular formula C21H26N2O3 and a molecular weight of 354.45. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . One common method involves the condensation of primary activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a methoxyphenyl group, and a tetrahydrobenzo[d]isoxazol group . The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, the molecular formula is C21H26N2O3 and the molecular weight is 354.45. Other specific physical and chemical properties are not mentioned in the available literature.科学的研究の応用
Photolytic Synthesis and Characterization
Research by Purvis et al. (1984) focuses on the photolyses of ortho-substituted aryl azides in methanol-tetrahydrofuran solution. This process yields various products, including 3-substituted 2-methoxy-3H-azepines, which are structurally related to the compound (Purvis, Smalley, Suschitzky, & Alkhader, 1984).
Analysis and Detection of Designer Drugs
Nakajima et al. (2012) conducted a study in Tokyo to identify unregulated drugs, where they found new compounds including azepane isomers of AM-2233 and AM-1220, relevant to the structural family of the compound (Nakajima et al., 2012).
Molecular Docking Studies for Cancer Therapy
Radhika et al. (2020) focused on the design and synthesis of pyrazoline incorporated isoxazole derivatives, including compounds structurally similar to the one you mentioned. These compounds were evaluated for anticancer activity, showing significant potential (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Antimicrobial and Antioxidant Activities
Sunitha et al. (2017) synthesized a series of novel benzofuran based 1,2,3-triazoles, showing high antimicrobial activity. These compounds are structurally related to the chemical , highlighting its potential in antimicrobial applications (Sunitha et al., 2017).
Synthesis of CCKB Antagonists
Urban et al. (1997) presented an efficient synthesis of a CCKB antagonist related to the compound of interest. This study contributes to understanding the synthesis process of similar compounds (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997).
Membrane-Protective Activity
Buravlev et al. (2017) synthesized new amide derivatives with membrane-protective and antioxidant activities. This research is relevant to understanding the potential biological activities of similar compounds (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
将来の方向性
Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-17-11-9-15(10-12-17)16-6-4-5-13-23(14-16)21(24)20-18-7-2-3-8-19(18)26-22-20/h9-12,16H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCGNIOSFZYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

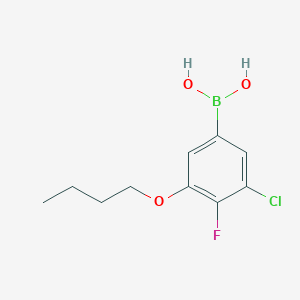

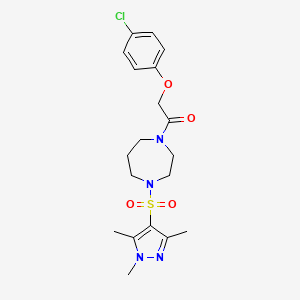
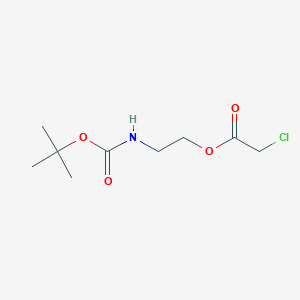
![1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B2811448.png)
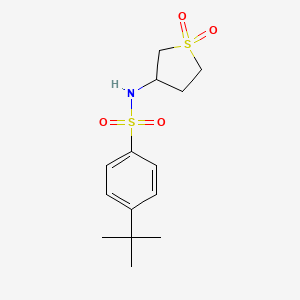
![(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2811450.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)
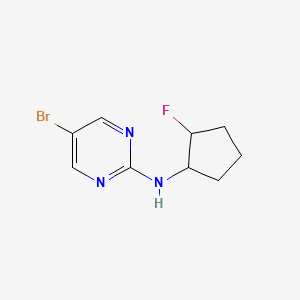
![2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2811462.png)
![N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2811464.png)
